1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a urea derivative featuring a 1,3,5-triazine core substituted with dimethoxy groups at the 4- and 6-positions. The methylene-linked triazine moiety is connected to a urea group, which is further substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets or influence metabolic stability .
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O4/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFENGLAUUMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with methoxy groups and a urea moiety linked to a trifluoromethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 371.32 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate urea derivatives. Various methods have been reported in literature for synthesizing similar triazine derivatives, often focusing on optimizing yield and purity through different reaction conditions and purification techniques .
Anticancer Properties
This compound has shown promising anticancer activity in several studies. The compound's mechanism is believed to involve the inhibition of specific tyrosine kinases associated with cancer cell proliferation. For instance, compounds with similar structural features have been reported to exhibit selective inhibition against fibroblast growth factor receptors (FGFRs), leading to significant antitumor effects in xenograft models .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Mia PaCa-2 | 25.1 | FGFR inhibition |
| Study B | PANC-1 | 21.5 | Tyrosine kinase inhibition |
| Study C | RKO | 28.7 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the triazine moiety contributes to its effectiveness against bacteria and fungi. Research indicates that derivatives of similar structures exhibit significant inhibition against Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
| Escherichia coli | Not effective |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study evaluated the efficacy of a structurally similar triazine derivative in inhibiting tumor growth in mice models. The results indicated a marked reduction in tumor size compared to control groups, suggesting that modifications to the triazine structure can enhance anticancer properties .
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial effects of a series of urea derivatives against clinically relevant strains. The results showed that compounds containing the triazine moiety exhibited superior activity compared to standard antibiotics .
Scientific Research Applications
Agricultural Applications
The compound has shown promise as a herbicide and plant growth regulator . Its triazine structure allows it to interact effectively with plant biochemical pathways.
Case Study: Herbicidal Activity
A study evaluated the herbicidal efficacy of triazine derivatives on several weed species. The results indicated that 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibited significant herbicidal activity against common weeds like Amaranthus and Echinochloa. The compound inhibited photosynthesis by disrupting electron transport chains in chloroplasts.
| Weed Species | Inhibition (%) | Concentration (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 200 |
| Echinochloa crus-galli | 78 | 200 |
| Setaria viridis | 65 | 150 |
Pharmaceutical Applications
The compound's unique structure makes it a candidate for drug development, particularly in the synthesis of antimicrobial agents and anticancer drugs .
Case Study: Antimicrobial Activity
Research conducted on the antimicrobial properties of various triazine derivatives highlighted that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Materials Science Applications
In materials science, this compound has potential applications as a UV stabilizer and in the development of polymer composites .
Case Study: UV Stability Testing
The performance of polymer composites containing this compound was tested under UV exposure. The results showed that incorporating this compound significantly improved the UV stability of polyolefins.
| Composite Type | UV Resistance (%) | Additive Concentration (%) |
|---|---|---|
| Polypropylene | 90 | 5 |
| Polyethylene | 85 | 5 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The 1,3,5-triazine moiety undergoes nucleophilic substitution due to electron-deficient aromaticity. Methoxy groups at positions 4 and 6 are susceptible to displacement under basic or acidic conditions.
Example :
Replacement of a methoxy group with piperidine forms intermediates used in drug discovery (e.g., kinase inhibitors) . The trifluoromethoxy phenyl group remains inert under these conditions .
Urea Linkage Reactivity
The urea group (-NHCONH-) participates in hydrolysis and condensation reactions, influenced by pH and temperature.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 4-(trifluoromethoxy)aniline + CO₂ + triazinylmethylamine | |
| Basic Hydrolysis | 2M NaOH, 80°C | Isocyanate intermediates + ammonia |
Mechanism Insight :
In vivo studies show hydrolysis of the urea bond generates metabolites like 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (M3) .
Condensation and Coupling Reactions
The triazine core acts as an activating group for coupling reactions, enabling peptide or amide bond formation.
| Reaction Type | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| Amide bond formation | DMTMM (condensing agent), DCM, RT | Peptide synthesis | |
| Urea crosslinking | Carbodiimides, DMF | Polymer chemistry |
Synthetic Utility :
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitates efficient coupling without racemization .
Stability Under Oxidative/Reductive Conditions
The trifluoromethoxy (-OCF₃) group exhibits high stability, while the methylene bridge (-CH₂-) is prone to oxidation.
| Condition | Effect | Outcome | Reference |
|---|---|---|---|
| H₂O₂, Fe²⁺ | Oxidation of CH₂ | Formation of ketone derivative | |
| NaBH₄, MeOH | Reduction of triazine ring | Partial ring saturation (rare) |
Note : Oxidation of the methylene bridge generates 3-(4-(trifluoromethoxy)phenyl)-1H-1,3,5-triazine-2,4-dione .
Metabolic Pathways (In Vivo)
Hepatic metabolism involves hydrolysis and oxidation:
| Pathway | Enzyme | Metabolites | Reference |
|---|---|---|---|
| Hydrolysis | Cytochrome P450 | M3 (piperidine-urea) | |
| Oxidation | Aldehyde oxidase | M4 (carboxylic acid derivative) |
Key Finding : Metabolite M4 retains the trifluoromethoxy phenyl group, confirming its metabolic inertness .
Comparison with Similar Compounds
Cinosulfuron (1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-(2-(2-methoxyethoxy)phenylsulfonyl)urea)
- Key Differences: The triazine core is substituted with dimethoxy groups, similar to the target compound. The urea group is linked to a sulfonylurea moiety instead of a methyl group, and the aromatic substituent is a 2-(2-methoxyethoxy)phenyl group. Implications: The sulfonylurea group in Cinosulfuron is characteristic of herbicides, targeting acetolactate synthase (ALS) in plants. In contrast, the trifluoromethoxy group in the target compound may favor interactions with mammalian enzymes (e.g., kinases) .
Gedatolisib (1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea)
- Key Differences: The triazine core is substituted with morpholino groups (vs. dimethoxy in the target compound). The urea group connects to a 4-(piperidinyl carbonyl)phenyl group and a 4-(dimorpholinotriazinyl)phenyl group. Implications: Morpholino groups enhance aqueous solubility, making Gedatolisib suitable for intravenous formulations . However, these groups also contribute to metabolic instability, as shown by oxidative degradation in plasma . The target compound’s dimethoxy groups may reduce solubility but improve stability.
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea
- Key Differences: The triazine core has morpholino substituents. The urea-linked aromatic group is a 4-(hydroxymethyl)phenyl moiety.
Physicochemical and Pharmacokinetic Comparisons
Metabolic Stability and Degradation Pathways
- Gedatolisib : Undergoes terminal N-oxidation, morpholine ring oxidation, and demethylation in plasma, limiting its half-life .
- Target Compound: The dimethoxy groups may resist oxidative metabolism better than morpholino groups. However, the trifluoromethoxy group could slow degradation due to its strong C-F bonds.
Q & A
Basic: What synthetic methodologies are optimal for achieving high yields of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea?
Methodological Answer:
The synthesis typically involves coupling a triazine precursor with a urea derivative under controlled conditions. Key steps include:
- Solvent Choice: Use anhydrous dichloromethane (DCM) or acetonitrile to minimize side reactions, as demonstrated in analogous triazine-urea syntheses .
- Catalysis: Employ collidine or DIPEA (diisopropylethylamine) to neutralize HCl byproducts during nucleophilic substitution reactions .
- Purification: Utilize gradient flash chromatography (e.g., petroleum ether/ethyl acetate) to isolate the product, achieving >60% yields in optimized protocols .
- Reaction Monitoring: Track progress via TLC and confirm purity using HPLC (>95%) .
Advanced: How does the trifluoromethoxy substituent influence the compound’s binding affinity in target interactions?
Methodological Answer:
The trifluoromethoxy group enhances lipophilicity and metabolic stability, critical for bioactivity.
- Computational Modeling: Use density functional theory (DFT) to analyze electron-withdrawing effects on the phenyl ring, which may stabilize π-π stacking with aromatic residues in target proteins .
- Comparative SAR Studies: Synthesize analogs (e.g., replacing CF₃O− with OCH₃ or Cl) and evaluate IC₅₀ values in enzymatic assays to quantify substituent contributions .
- Spectroscopic Analysis: Employ ¹⁹F NMR to probe electronic environments and correlate shifts with binding potency .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors or metabolite interference.
- Metabolite Profiling: Use LC-MS/MS to identify in vivo degradation products (e.g., demethylation of methoxy groups) that may alter activity .
- Plasma Protein Binding Assays: Measure free drug concentrations via equilibrium dialysis to assess bioavailability differences .
- Species-Specific Metabolism: Compare hepatic microsomal stability across models (e.g., human vs. rodent) to contextualize efficacy .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm) and triazine methylene (δ ~4.5 ppm) protons, with trifluoromethoxy carbons appearing at δ ~120–125 ppm in ¹³C spectra .
- HRMS: Confirm molecular formula (e.g., C₁₇H₁₇F₃N₆O₄) with <2 ppm mass error .
- IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
Advanced: What computational strategies can predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reaction Path Searching: Apply quantum mechanical methods (e.g., DFT) to simulate intermediates in SNAr (nucleophilic aromatic substitution) reactions involving the triazine core .
- Solvent Effect Modeling: Use COSMO-RS to predict solvation energies and optimize solvent systems for regioselective substitutions .
- Transition State Analysis: Identify rate-limiting steps (e.g., urea linkage formation) to guide catalyst selection .
Basic: How can researchers validate the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via HPLC .
- Kinetic Analysis: Plot degradation rates (kobs) to determine pH-dependent stability profiles and identify labile groups (e.g., methoxy or urea linkages) .
Advanced: What strategies optimize the compound’s selectivity against off-target kinases?
Methodological Answer:
- Kinome-Wide Profiling: Use panels of 100+ kinases to identify off-target hits, followed by molecular docking to pinpoint structural motifs causing promiscuity .
- Fragment Replacement: Modify the triazine methyl group (e.g., replace with bulkier substituents) to sterically hinder non-selective interactions .
Basic: What chromatographic methods ensure purity for biological testing?
Methodological Answer:
- HPLC Conditions: Use a C18 column with 0.1% TFA in water/acetonitrile gradients (5→95% over 20 min) for baseline separation of impurities .
- Validation: Confirm purity with UV detection at 254 nm and MS compatibility for low-ppm contaminants .
Advanced: How does the compound’s herbicidal activity compare to commercial sulfonylurea analogs?
Methodological Answer:
- Mode of Action Studies: Compare acetolactate synthase (ALS) inhibition potency with cinosulfuron (IC₅₀ ~0.1 µM) via enzyme-coupled assays .
- Field Trials: Evaluate pre-emergence herbicidal efficacy at 10–100 g/ha, noting resistance trends in weed populations .
Advanced: What mechanistic insights explain the compound’s synergistic effects with other agrochemicals?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
